![molecular formula C12H10N4 B2398276 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine CAS No. 1526302-52-2](/img/structure/B2398276.png)

2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

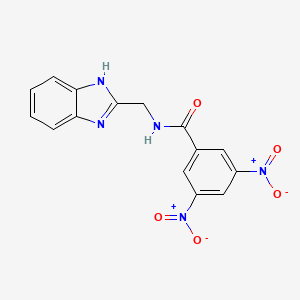

“2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine” is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazopyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine” can be elucidated using different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

The chemical reactions involving “2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine” include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine” can be determined using various spectroscopic techniques including IR, NMR, and Mass .Scientific Research Applications

- Drug Prejudice Scaffold : Imidazo[1,2-a]pyridines serve as a valuable scaffold in drug discovery due to their diverse pharmacological properties. Researchers explore derivatives of this moiety for potential therapeutic agents .

- Anti-Cancer Agents : Some imidazo[1,2-a]pyridine derivatives exhibit promising anti-cancer activity. Their structural features make them attractive candidates for developing targeted therapies .

- Sensors : Researchers investigate imidazo[1,2-a]pyridine-based sensors for detecting specific analytes, such as metal ions or biomolecules .

- Protein Kinase Inhibitors : Imidazo[1,2-a]pyridines have been explored as inhibitors of protein kinases involved in cellular signaling pathways. These compounds may play a role in drug development for various diseases .

- Functionalization Strategies : Researchers focus on direct functionalization of the imidazo[1,2-a]pyridine scaffold. Efficient synthetic methods enable the construction of diverse derivatives for further exploration .

- New Complexes : A study investigated a newly prepared complex containing 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine. This complex exhibited high corrosion inhibition efficiency at low concentrations, making it relevant for materials protection .

- Against E. coli and Bacillus spp. : The same complex mentioned above demonstrated antibacterial activity against E. coli and Bacillus spp. bacteria. This highlights its potential in antimicrobial applications .

Medicinal Chemistry

Materials Science

Chemical Biology

Organic Synthesis

Corrosion Inhibition

Antibacterial Activity

Mechanism of Action

While the specific mechanism of action for “2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine” is not mentioned in the search results, imidazopyridines have been recognized for their wide range of applications in medicinal chemistry . They have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Future Directions

The future directions for “2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine” could involve further exploration of its potential applications in medicinal chemistry and material science . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a focus .

properties

IUPAC Name |

2-pyridin-2-ylimidazo[1,2-a]pyridin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-4-5-12-15-11(8-16(12)7-9)10-3-1-2-6-14-10/h1-8H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYXOSFHDMJPBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN3C=C(C=CC3=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate](/img/structure/B2398194.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)

![2-(4-Butoxyphenyl)-4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2398204.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)

![4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2398208.png)

![4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2398210.png)

![4-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2398216.png)